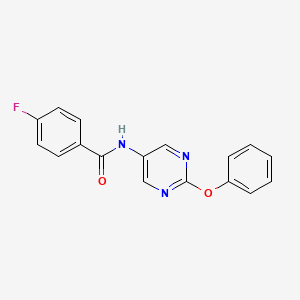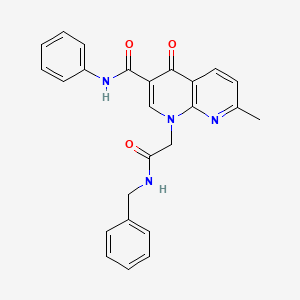
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. The presence of the benzylamino group suggests that this compound could potentially exhibit properties common to other benzylamines .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure and conformation of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by several factors including the presence of the naphthyridine ring and the benzylamino and carboxamide groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the compound. For instance, the presence of the benzylamino group could potentially impact the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Reactivity
Novel synthetic routes and chemical reactivity studies of naphthyridine derivatives have been explored. For instance, Deady and Devine (2006) described novel annulated products from aminonaphthyridinones, showcasing the compound's versatility in forming new heterocyclic systems through reactions like Hofmann rearrangement and attempted Combes synthesis. This research highlights the compound's potential in synthetic chemistry for generating diverse molecular structures with possible biological activity Deady & Devine, 2006.
Antimicrobial and Anti-inflammatory Activities
Some derivatives of naphthyridine have shown promising antimicrobial and anti-inflammatory activities. Madaan et al. (2013) studied a naphthyridine derivative demonstrating both in vitro anticancer potential and inhibition of pro-inflammatory cytokines, suggesting its dual anti-cancer and anti-inflammatory properties Madaan et al., 2013. This indicates the compound's potential therapeutic applications in managing diseases characterized by inflammation and cancer.
Anticancer Properties
The anticancer properties of naphthyridine derivatives have been a subject of interest. Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones by Deady et al. (2005) showed potent cytotoxicity against various cancer cell lines, underlining the potential of these compounds as cancer therapeutic agents Deady et al., 2005.
Safety And Hazards
Future Directions
The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, future research could involve further pharmacological testing and clinical trials . If it’s being used in materials science or another field, future research could involve studying its physical properties or potential applications in greater detail .
properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-12-13-20-23(31)21(25(32)28-19-10-6-3-7-11-19)15-29(24(20)27-17)16-22(30)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRIIXRYQUONCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

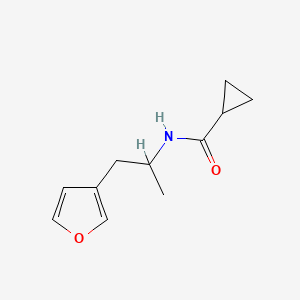
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
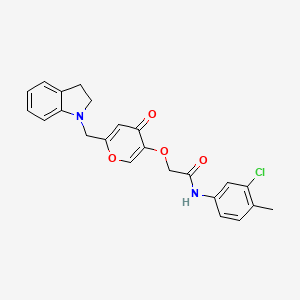
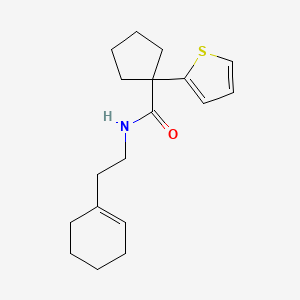

![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)
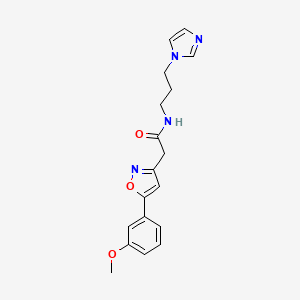

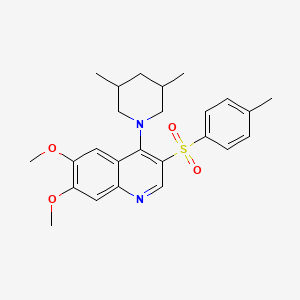
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)
![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)
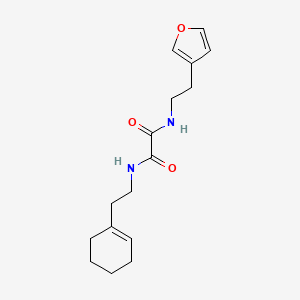
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2810680.png)
